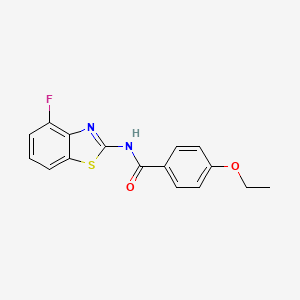

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Description

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a fluorine atom at the 4-position and an ethoxy group on the benzamide moiety. This compound belongs to a broader class of benzothiazole-based molecules, which are frequently explored for their pharmacological and material science applications due to their structural versatility and bioactivity .

Propriétés

IUPAC Name |

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-2-21-11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOJQYHGBKTJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles like amines or thiols replace the fluorine atom.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential pharmacological activities. Research indicates that it may exhibit:

- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines. For instance, derivatives of benzodiazole have been linked to apoptosis induction in breast cancer cells (MCF7) with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

The biological activity of this compound has been primarily investigated in relation to its interactions with various biological targets:

- Phospholipase Inhibition : Compounds structurally akin to this one may inhibit lysosomal phospholipase A2 (PLA2G15), which plays a role in drug-induced phospholipidosis. This inhibition could lead to therapeutic implications in drug development.

Materials Science

The structural properties of the compound allow it to be explored in materials chemistry:

- Coordination Chemistry : The ability of the benzodiazole and pyrrolidine moieties to coordinate with metal ions can be utilized in creating novel materials with specific electronic or optical properties .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of various derivatives of the compound demonstrated significant cytotoxic effects against MCF7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, highlighting the potential for further development into therapeutic agents.

Case Study 2: Neuropharmacological Assessment

In behavioral studies assessing the sedative effects of related compounds in animal models, it was found that derivatives similar to this compound significantly increased sleep duration and reduced anxiety-like behavior. These findings suggest potential applications in treating anxiety disorders .

Mécanisme D'action

The mechanism of action of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It has been found to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival . The compound also interferes with cellular pathways involved in DNA replication and protein synthesis, leading to the inhibition of bacterial growth and proliferation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The benzothiazole ring’s substitution pattern critically influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Fluorine Substitution: The 4-fluoro group in the target compound may enhance electronegativity and metabolic stability compared to non-fluorinated analogs like 2-BTBA .

- Nitro vs. Ethoxy : MID-1’s 5-nitro group likely confers redox activity, contrasting with the ethoxy group’s steric and electronic effects in the target compound .

Antimicrobial Activity:

- BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide): Exhibits potent activity against E. coli (MIC = 3.125 µg/ml) and S. aureus (MIC = 12.5 µg/ml), attributed to DNA gyrase inhibition .

- BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide): Comparable activity to BTC-j, suggesting nitro/electron-withdrawing groups enhance target binding .

Enzyme Inhibition:

- PCAF HAT Inhibitors: Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino substituents) show >70% inhibition of histone acetyltransferase, highlighting the role of hydrophobic interactions .

Protein Interaction Modulation:

Crystallographic and Physicochemical Properties

Crystal structures of analogs provide insights into molecular packing and stability:

Similar effects may arise in the target compound due to its 4-fluoro substituent.

Optimization Strategies :

- Ethoxy Group : Enhances lipophilicity and bioavailability compared to shorter alkoxy chains.

- Fluorine Introduction : Improves metabolic stability and binding affinity via halogen bonding .

Activité Biologique

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antibacterial, antifungal, and anticancer agent. The unique structural features of this compound contribute to its biological efficacy, making it a subject of interest in various research domains.

- Molecular Formula : C16H13FN2O2S

- Molecular Weight : 316.35 g/mol

- CAS Number : 868368-77-8

The biological activity of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound inhibits key enzymes such as:

- Dihydroorotase

- DNA gyrase

- Peptide deformylase

These enzymes are crucial for bacterial survival and replication, suggesting that the compound may serve as an effective antibacterial agent .

Antibacterial and Antifungal Properties

Studies have demonstrated that 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide exhibits significant antibacterial and antifungal activities. It has been evaluated against various microbial strains, revealing promising results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 µg/mL |

| Escherichia coli | 1–5 µg/mL |

| Candida albicans | 0.78–12.50 µg/mL |

| Cryptococcus neoformans | 15.6–125 µg/mL |

These findings suggest that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

Anticancer Activity

In cancer research, the compound has shown potential in inhibiting the growth of various cancer cell lines. Preliminary studies indicate that it can effectively reduce cell viability in specific tumor types. For instance:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 5 |

| A549 (lung cancer) | 15 |

These results point to its potential as a candidate for further development into anticancer therapies .

Comparative Analysis with Related Compounds

To understand the unique properties of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, it is beneficial to compare it with other benzothiazole derivatives:

| Compound | Activity Profile |

|---|---|

| 2-Aminobenzothiazole | Antibacterial and antifungal |

| 6-Fluoro-1,3-benzothiazole | Similar biological activities but varied potency |

| 2-(4-Fluorophenyl)-1,3-benzothiazole | Potential anticancer properties |

The distinct substitution pattern in the target compound contributes to its unique biological activity profile compared to these related compounds .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of benzothiazole compounds for enhanced biological activity. A notable study highlighted the synthesis of various derivatives and their subsequent evaluation for cholinesterase inhibition, which is crucial in neurodegenerative diseases. The findings indicated that certain modifications led to improved inhibitory effects compared to standard drugs like tacrine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.